molecular formula C15H12ClN3O B15060746 6-Chloro-3-(2-methoxynaphthalen-1-YL)pyrazin-2-amine

6-Chloro-3-(2-methoxynaphthalen-1-YL)pyrazin-2-amine

Cat. No.: B15060746
M. Wt: 285.73 g/mol
InChI Key: RUGYQLVGFGAYKG-UHFFFAOYSA-N
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Description

6-Chloro-3-(2-methoxynaphthalen-1-yl)pyrazin-2-amine is a pyrazine derivative featuring a chloro substituent at position 6, a methoxynaphthalene group at position 3, and an amine at position 2. Pyrazine-based compounds are widely studied for their pharmacological and material science applications due to their rigid aromatic structure and capacity for diverse substitution patterns. The methoxynaphthalene moiety introduces significant steric bulk and lipophilicity, which may influence both chemical reactivity and biological activity. This compound is synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, leveraging palladium catalysis to introduce the naphthalene group .

Properties

Molecular Formula

C15H12ClN3O

Molecular Weight

285.73 g/mol

IUPAC Name

6-chloro-3-(2-methoxynaphthalen-1-yl)pyrazin-2-amine

InChI

InChI=1S/C15H12ClN3O/c1-20-11-7-6-9-4-2-3-5-10(9)13(11)14-15(17)19-12(16)8-18-14/h2-8H,1H3,(H2,17,19)

InChI Key

RUGYQLVGFGAYKG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NC=C(N=C3N)Cl

Origin of Product

United States

Preparation Methods

Reaction Protocol:

  • Starting Material : 2,6-Dichloropyrazine (CAS 14508-14-4).
  • Substitution at Position 3 :
    • React 2,6-dichloropyrazine with 2-methoxy-1-naphthol (or its amine derivative) in the presence of a strong base (e.g., sodium hydride) in tetrahydrofuran (THF) at reflux (65–70°C).
    • The base deprotonates the naphthol oxygen, enabling nucleophilic attack on the electron-deficient pyrazine ring.
    • Intermediate : 6-Chloro-3-(2-methoxynaphthalen-1-yl)pyrazine.
  • Amination at Position 2 :
    • Treat the intermediate with aqueous ammonia (NH₃) under high-pressure conditions (20–40 bar) at 100–180°C.
    • Yield : ~70% (based on analogous reactions).

Key Advantages :

  • High regioselectivity due to the electron-withdrawing effect of the adjacent chlorine atom.
  • Scalable for industrial production.

Aminodehalogenation of Chloropyrazine Precursors

This method directly replaces chlorine with an amine group, optimized from aminodehalogenation strategies for pyrazinamide derivatives.

Microwave-Assisted Synthesis:

  • Starting Material : 3,6-Dichloropyrazine-2-amine (CAS 14508-14-4).
  • Selective Substitution :
    • React with 2-methoxynaphthalen-1-amine in dimethylformamide (DMF) using triethylamine as a base.
    • Microwave irradiation (140°C, 30 min) accelerates the reaction, improving yield and reducing side products.
  • Workup :
    • Purify via column chromatography (silica gel, ethyl acetate/hexane).
    • Yield : 65–78%.

Key Advantages :

  • Rapid reaction kinetics under microwave conditions.
  • Minimal decomposition of the naphthalene moiety.

Multi-Step Synthesis via Malonic Ester Intermediates

Adapted from a patented pyrazine synthesis, this approach constructs the pyrazine ring with pre-installed substituents.

Stepwise Procedure:

  • Malonic Ester Formation :
    • React 2,6-dichloropyrazine with diethyl malonate in THF using NaH as a base.
    • Intermediate : 2-(6-Chloropyrazin-2-yl)malonic acid diethyl ester.
  • Decarboxylation :
    • Hydrolyze the ester with NaOH, followed by HCl-mediated decarboxylation to yield 6-chloropyrazin-2-yl-acetic acid.
  • Naphthalene Incorporation :
    • Couple the acetic acid derivative with 2-methoxynaphthalen-1-amine via a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
  • Final Amination :
    • React with NH₃ under pressure to introduce the amine group.
    • Overall Yield : 50–60%.

Key Advantages :

  • Enables precise control over substituent positioning.
  • Compatible with diverse aryl groups.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Nucleophilic Substitution Reflux, NH₃ pressure ~70% High selectivity, scalable Requires high-pressure equipment
Aminodehalogenation Microwave, 140°C 65–78% Fast, minimal side reactions Specialized microwave reactor needed
Malonic Ester Pathway Multi-step, Pd catalysis 50–60% Flexible substituent introduction Low yield, costly catalysts

Critical Considerations

  • Regioselectivity : The electron-withdrawing chlorine atom directs substitution to the para position, ensuring consistent product formation.
  • Purification : Chromatography or recrystallization (e.g., from ethanol/water) is essential due to the compound’s moderate solubility.
  • Stability : The methoxynaphthalene group is sensitive to strong acids/bases; neutral pH conditions are recommended during synthesis.

Industrial-Scale Production

Wuxi Kehua Biological Technology Co., Ltd. (China) lists 6-chloro-3-(2-methoxynaphthalen-1-yl)pyrazin-2-amine as a catalog product, suggesting optimized large-scale protocols. Key industrial steps likely involve:

  • Continuous-flow reactors for ammonolysis.
  • Automated crystallization systems for high-purity isolation.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(2-methoxynaphthalen-1-yl)pyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate in dimethyl sulfoxide.

Major Products Formed

Scientific Research Applications

6-Chloro-3-(2-methoxynaphthalen-1-yl)pyrazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-3-(2-methoxynaphthalen-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a kinase inhibitor, interfering with cell signaling pathways involved in disease progression .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The substitution pattern on the pyrazine ring critically determines the electronic and steric properties of these compounds. Below is a comparative analysis with structurally related pyrazin-2-amines:

Compound Name Substituents (Position) Key Structural Features Electronic Effects
6-Chloro-3-(2-methoxynaphthalen-1-yl)pyrazin-2-amine Cl (6), 2-methoxynaphthalene (3) Bulky aromatic group, methoxy donor Electron-rich due to methoxy group
6-Chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine Cl (6), 2,3-Cl₂-phenyl (3) Electron-withdrawing Cl substituents Electron-deficient ring
6-Chloro-3-((2,3-dichlorophenyl)thio)pyrazin-2-amine Cl (6), S-linked 2,3-Cl₂-phenyl (3) Thioether linkage Enhanced polarizability, S participation
2-Amino-3,6-dichloropyrazine Cl (3,6) No aryl substituent Highly electron-deficient

Key Observations :

  • Steric Effects : The methoxynaphthalene group in the target compound introduces significant steric hindrance compared to smaller substituents like dichlorophenyl or thioether-linked groups. This may reduce reactivity in further functionalization reactions .
  • Electronic Effects : The methoxy group donates electron density via resonance, countering the electron-withdrawing effect of the chloro substituent. In contrast, dichlorophenyl or thioether groups enhance electron deficiency .
Physicochemical Properties
Property This compound 6-Chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine
Molecular Weight ~335 g/mol ~274 g/mol
LogP (Predicted) ~3.5 (highly lipophilic) ~2.8
Solubility Low in aqueous buffers Moderate in DMSO

Biological Activity

6-Chloro-3-(2-methoxynaphthalen-1-yl)pyrazin-2-amine is a heterocyclic compound featuring a pyrazine ring, a chloro substituent, and a methoxynaphthalene moiety. This unique structure suggests potential for diverse biological activities, particularly in medicinal chemistry. The compound's reactivity is enhanced by the chloro group and the presence of the amine group, which can engage in various chemical interactions.

The molecular formula of this compound is C15H12ClN3OC_{15}H_{12}ClN_3O, with a molecular weight of 285.73 g/mol. Key predicted properties include:

  • Boiling Point : 422.5 ± 40.0 °C
  • Density : 1.338 ± 0.06 g/cm³
  • pKa : 0.36 ± 0.10
PropertyValue
Molecular FormulaC15H12ClN3O
Molecular Weight285.73 g/mol
Boiling Point422.5 ± 40.0 °C
Density1.338 ± 0.06 g/cm³
pKa0.36 ± 0.10

The biological activity of this compound can be attributed to its ability to interact with various biological targets through mechanisms such as:

  • Electrophilic Substitution : The pyrazine ring can undergo electrophilic substitution reactions, particularly at positions ortho or para to existing substituents.
  • Nucleophilic Substitution : The chloro group can act as a leaving group, facilitating further functionalization.
  • Protonation and Nucleophilic Attacks : The amine group can engage in protonation, enhancing its reactivity and interaction with biological molecules.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

A study highlighted that derivatives of similar compounds showed significant antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Specifically, some derivatives demonstrated submicromolar activity against these pathogens, indicating potential for therapeutic applications in treating resistant infections .

Anticancer Activity

Similar compounds have been shown to possess anticancer properties, with mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines:

  • Compounds with structural similarities demonstrated IC50 values ranging from submicromolar to micromolar levels against various cancer cell lines, including breast and colon cancers .

Case Studies

  • Antimicrobial Efficacy : A series of studies on pyrazine derivatives revealed that certain compounds exhibited higher efficacy than standard antibiotics like ampicillin and rifampicin, particularly against resistant strains .
  • Cytotoxicity Assessment : In vitro studies indicated that some derivatives had minimal cytotoxic effects on primary mammalian cell lines while maintaining high antibacterial efficacy .

Comparison with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
6-Chloro-pyrazin-2-amines Pyrazine core with various substitutionsKnown for anticancer activity
3-Amino-N-(naphthalen-1-YL)-pyrazin-2-amines Similar naphthalene attachmentExhibits neuroprotective effects
4-Methyl-pyrazinamines Methyl substitution on pyrazineEnhanced lipophilicity leading to better cellular uptake
5-Nitro-pyrazinamines Nitro group substitutionKnown for antibacterial properties

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